cis-Dichlorobis(diethylsulfide)platinum(II)
Overview
Description
cis-Dichlorobis(diethylsulfide)platinum(II): is a coordination compound with the chemical formula [(C2H5)2S]2PtCl2. It is a platinum-based compound where the platinum atom is coordinated with two chloride ions and two diethyl sulfide ligands. This compound is known for its applications in various chemical reactions and its role as a precursor for other platinum compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Dichlorobis(diethylsulfide)platinum(II) can be synthesized by reacting platinum(II) chloride with diethyl sulfide in an appropriate solvent. The reaction typically involves the following steps:
- Dissolving platinum(II) chloride in a solvent such as acetone or ethanol.
- Adding diethyl sulfide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of cis-Dichlorobis(diethylsulfide)platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced under inert gas conditions to prevent oxidation and contamination .
Chemical Reactions Analysis
Types of Reactions: cis-Dichlorobis(diethylsulfide)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines, amines, or other sulfur-containing ligands.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and other sulfur-containing ligands. These reactions are typically carried out in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed:
- Substitution reactions can yield a variety of platinum complexes with different ligands.
- Oxidation and reduction reactions can lead to the formation of platinum(IV) or platinum(0) species .
Scientific Research Applications
cis-Dichlorobis(diethylsulfide)platinum(II) has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other platinum compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential as an anticancer agent due to its platinum content, which is known to interact with DNA and inhibit cell division.
Industry: It is used in the production of pharmaceuticals and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of cis-Dichlorobis(diethylsulfide)platinum(II) involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparison with Similar Compounds
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar structure but with dimethyl sulfoxide ligands instead of diethyl sulfide.
cis-Dichlorobis(triethylphosphine)platinum(II): Contains triethylphosphine ligands instead of diethyl sulfide.
Dichloro(1,5-cyclooctadiene)platinum(II): Contains 1,5-cyclooctadiene ligands instead of diethyl sulfide
Uniqueness: cis-Dichlorobis(diethylsulfide)platinum(II) is unique due to its specific ligand environment, which can influence its reactivity and applications. The diethyl sulfide ligands provide a distinct steric and electronic environment compared to other ligands, affecting the compound’s stability and reactivity in different chemical reactions .
Properties
IUPAC Name |
dichloroplatinum;ethylsulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVLRIRJUWCIS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC.CCSCC.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2PtS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15442-57-6, 15337-84-5 | |
Record name | (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15442-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15337-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14873-92-8, 15442-57-6 | |
Record name | Dichlorobis[1,1′-thiobis[ethane]]platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14873-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platinum, dichlorobis(1,1'-thiobis(ethane))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum, dichlorobis[1,1'-thiobis[ethane]]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of cis-Dichlorobis(diethyl sulfide)platinum(II) in chemical research?
A: cis-Dichlorobis(diethyl sulfide)platinum(II) serves as a valuable catalyst, particularly in hydrosilylation reactions. [] Its ability to facilitate the addition of silicon-hydrogen bonds across carbon-carbon double or triple bonds makes it useful in synthesizing organosilicon compounds.
Q2: What spectroscopic techniques are commonly employed to characterize and differentiate between cis-Dichlorobis(diethyl sulfide)platinum(II) and its trans isomer?
A2: Researchers utilize various spectroscopic methods to characterize these isomers, including:
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns. []
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups present in the molecules by analyzing their characteristic vibrations. []
- Nuclear Magnetic Resonance Spectroscopy (NMR): Offers detailed insights into the structure and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms within the molecules. []
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